molecular formula C14H9F2N3S B12123651 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 54543-38-3

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12123651
CAS No.: 54543-38-3
M. Wt: 289.31 g/mol
InChI Key: ATGAVTDHMVBXRF-UHFFFAOYSA-N
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Description

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with two 4-fluorophenyl groups and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst or a strong electrophile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the fluorophenyl rings .

Scientific Research Applications

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains methylphenyl groups instead of fluorophenyl groups.

Uniqueness

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorophenyl groups can increase the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for drug development .

Properties

CAS No.

54543-38-3

Molecular Formula

C14H9F2N3S

Molecular Weight

289.31 g/mol

IUPAC Name

3,4-bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20)

InChI Key

ATGAVTDHMVBXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)F

Origin of Product

United States

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